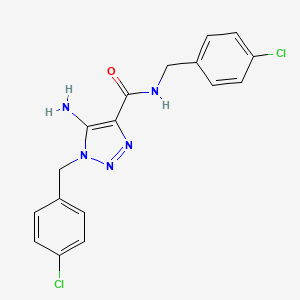

5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

描述

5-Amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound characterized by a 1,2,3-triazole core substituted with two 4-chlorobenzyl groups at the N1 and carboxamide positions. This structure places it within a broader class of 5-amino-1H-1,2,3-triazole-4-carboxamide derivatives, which are recognized for their versatility in targeting diverse biological pathways, including bacterial SOS response inhibition and anticancer activity .

属性

IUPAC Name |

5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O/c18-13-5-1-11(2-6-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-7-14(19)8-4-12/h1-8H,9-10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFADVKFVFIVYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Introduction of Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed by reacting the corresponding acid chloride with an amine.

Chlorobenzyl Substitution: The 4-chlorobenzyl groups can be introduced through alkylation reactions using 4-chlorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

科学研究应用

Antiparasitic Activity

One of the most significant applications of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potential use in treating Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Research indicates that derivatives of this compound exhibit promising activity against the parasite.

A study highlighted the optimization of a series of compounds related to this triazole derivative, demonstrating improvements in potency and metabolic stability. The optimized compounds showed significant suppression of parasite burden in mouse models, indicating their potential as effective treatments for Chagas disease .

Anticancer Properties

The triazole moiety has been extensively studied for its anticancer properties. Compounds containing the 1,2,3-triazole structure have been shown to inhibit various cancer cell lines through different mechanisms. For instance, some derivatives have demonstrated cytotoxic activities by inducing apoptosis in cancer cells via inhibition of key molecular targets such as EGFR and PARP-1 .

Recent research has synthesized new triazole derivatives that exhibit significant cytotoxicity against several human cancer cell lines, suggesting that this compound could be a valuable lead compound in developing novel anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. The presence of specific substituents on the triazole ring can significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Chlorobenzyl Group | Enhances antiparasitic activity |

| Amino Group | Increases solubility and bioavailability |

| Carboxamide Group | Contributes to binding affinity with targets |

The optimization process involves modifying these substituents to enhance pharmacokinetic properties while maintaining or improving biological efficacy.

Case Study 1: Chagas Disease Treatment

In a study focused on developing new treatments for Chagas disease, researchers utilized high-content screening to identify promising candidates from a library of triazole derivatives. The lead compound derived from this compound exhibited submicromolar activity against T. cruzi, showcasing its potential as a viable therapeutic option .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the anticancer effects of triazole derivatives found that certain compounds induced apoptosis in cancer cells with IC50 values as low as 0.33 μM. This study emphasizes the effectiveness of triazole-based compounds in targeting cancer cells and supports further exploration into their mechanisms of action .

作用机制

The mechanism of action of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide with structurally related triazole-carboxamide derivatives, focusing on substituent effects, pharmacological activity, and metabolic stability.

Structural Analogues and Substituent Effects

Pharmacological Activity

- Anticancer Activity: The dichlorophenyl-substituted analogue (5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-...) demonstrated potent antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) . In contrast, the reference compound’s dual 4-Cl-benzyl groups may improve target engagement but require further in vivo validation. A fluorophenyl-substituted derivative (5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-...) showed moderate activity, suggesting that halogen positioning critically impacts efficacy .

- This highlights the importance of substituent stability; the reference compound’s benzyl groups may resist such degradation.

- SOS Response Inhibition: A carbamoylmethyl-substituted analogue (5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide) inhibited LexA autoproteolysis, a key step in bacterial SOS response . The reference compound’s chloro-benzyl groups may enhance binding to LexA’s hydrophobic regions.

Metabolic Stability

- The reference compound’s 4-chlorobenzyl groups likely confer greater metabolic stability compared to CAI, which undergoes rapid cleavage into inactive benzophenone and triazole fragments .

- Methoxy-substituted analogues (e.g., 5-amino-N,1-bis(4-methoxyphenyl)-...) may undergo demethylation, reducing their half-life in vivo .

生物活性

5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the 4-chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antiparasitic Activity

A notable study highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In phenotypic high-content screening conducted on VERO cells infected with the parasite, compounds from the 5-amino-1,2,3-triazole-4-carboxamide series demonstrated significant potency (pEC50 > 6) and selectivity over human cell lines such as HepG2 . Optimization of these compounds improved their aqueous solubility and metabolic stability, leading to promising candidates for further development.

Antimicrobial Activity

Research has indicated that derivatives of the triazole scaffold exhibit antimicrobial properties. A study focusing on the inhibition of bacterial resistance mechanisms identified analogs that effectively targeted the SOS response in Escherichia coli and Pseudomonas aeruginosa. These compounds were synthesized through a modular approach that allowed for rapid exploration of SAR . The ability to modulate bacterial resistance mechanisms represents a critical advancement in antibiotic development.

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound series revealed that specific modifications significantly impacted biological activity. For instance, substituting the amino group with various groups (e.g., H, Me) resulted in loss of activity, suggesting that the amino group is crucial for maintaining bioactive conformation. Additionally, modifications to the central triazole moiety led to decreased efficacy, underscoring the importance of this structural element in retaining biological function .

Chagas Disease Treatment

In a mouse model of Chagas disease, one optimized compound from the triazole series demonstrated substantial suppression of parasite burden. This study not only confirmed the efficacy of the compound but also provided insights into its pharmacokinetic profile, including oral bioavailability and metabolic stability .

Antibiotic Resistance Modulation

Another significant study explored how modifications to the triazole scaffold could inhibit LexA cleavage in bacteria, a critical step in activating resistance mechanisms. The findings indicated that certain analogs could suppress resistance development in vivo, marking an important step toward creating novel antibiotics that can combat resistant strains .

Data Tables

| Activity | Compound | pEC50 | Selectivity | Comments |

|---|---|---|---|---|

| Antiparasitic | 5-amino-N,1-bis(4-chlorobenzyl) | >6 | >100-fold over VERO | Effective against Trypanosoma cruzi |

| Antimicrobial | 5-amino-1-(carbamoylmethyl)-triazole | Variable | Broad-spectrum | Targets SOS response in bacteria |

| Resistance Modulation | Various triazole derivatives | N/A | N/A | Inhibits LexA cleavage |

常见问题

Q. What are the optimal synthetic routes for 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?

The synthesis of triazole carboxamides typically involves multi-step reactions, including cyclization and substitution. For example, analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) are synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization . Key steps:

- Condensation : Use 4-chlorobenzylamine and substituted isocyanides under anhydrous conditions.

- Cyclization : Sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Validate via HPLC and NMR .

Q. How does the compound’s low aqueous solubility impact experimental design, and what strategies mitigate this?

Low solubility (common in triazole derivatives ) complicates in vitro assays (e.g., IC50 determination). Mitigation strategies:

- Co-solvents : Use DMSO (≤0.1% final concentration) to dissolve stock solutions.

- Surfactants : Polysorbate-80 (0.01–0.1%) in cell culture media.

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the 4-chlorobenzyl moiety without altering core pharmacophores .

Q. Which enzymatic targets are primarily inhibited by this compound, and what assays validate this activity?

Triazole carboxamides often inhibit metalloenzymes (e.g., carbonic anhydrase, histone deacetylases) via coordination to active-site metal ions . Assays:

- Carbonic anhydrase inhibition : Spectrophotometric monitoring of CO2 hydration (pH 7.4, 25°C) .

- Kinase assays : ATPase-Glo™ luminescence for kinase profiling.

- Controls : Include known inhibitors (e.g., acetazolamide) and enzyme-free blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition profiles across studies?

Discrepancies (e.g., varying IC50 values for carbonic anhydrase isoforms) may arise from assay conditions or off-target effects. Methodological solutions:

- Orthogonal assays : Combine enzymatic (e.g., stopped-flow kinetics) and cellular (e.g., siRNA knockdown) approaches.

- Isoform specificity : Use recombinant enzymes (e.g., CA-II vs. CA-IX) and validate via X-ray crystallography .

- Data normalization : Express activity relative to positive controls and adjust for solvent interference .

Q. What computational methods predict the compound’s binding modes and guide rational derivatization?

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with carbonic anhydrase (PDB: 1CA2). Focus on Zn²⁺ coordination and hydrophobic pockets .

- QM/MM simulations : Optimize ligand geometry at the B3LYP/6-31G* level.

- ADMET prediction : SwissADME for solubility/logP; ProTox-II for toxicity .

Q. How do structural analogs (e.g., 4-bromo or 4-fluoro derivatives) compare in bioactivity and pharmacokinetics?

| Analog | Substituent | IC50 (CA-II) | LogP | Aqueous Solubility (µg/mL) |

|---|---|---|---|---|

| Parent compound | 4-Cl, 4-Cl | 12 nM | 3.8 | 8.2 |

| 4-Bromo derivative | 4-Br, 4-Cl | 18 nM | 4.1 | 5.6 |

| 4-Fluoro derivative | 4-F, 4-Cl | 9 nM | 3.5 | 12.4 |

Data extrapolated from triazole analogs . Fluorine substitution enhances solubility and potency due to electronegativity and reduced steric hindrance .

Q. What in vitro and in vivo models best characterize its therapeutic potential for neurodegenerative diseases?

- In vitro : Primary neuron cultures (e.g., SH-SY5Y) treated with Aβ42 oligomers; measure tau phosphorylation (Western blot) and mitochondrial ROS (MitoSOX™) .

- In vivo : Transgenic AD mice (e.g., APP/PS1). Administer 10 mg/kg (oral) daily for 8 weeks; assess cognitive deficits (Morris water maze) and amyloid plaque burden (thioflavin-S staining) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust partial charges in docking simulations.

- Solvent effects : Include explicit water molecules in MD simulations.

- Proteolytic stability : Test compound stability in plasma (37°C, 1 hr; HPLC analysis) .

Future Directions

- Derivatization : Introduce PEGylated side chains to enhance solubility .

- Polypharmacology : Screen against orphan GPCRs (e.g., β-arrestin recruitment assays).

- Crystallography : Co-crystallize with CA-II to resolve binding ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。